molecular formula C8H11ClFNO B6607739 3-fluoro-4-methoxy-N-methylanilinehydrochloride CAS No. 1216818-87-9

3-fluoro-4-methoxy-N-methylanilinehydrochloride

Cat. No.: B6607739
CAS No.: 1216818-87-9
M. Wt: 191.63 g/mol
InChI Key: HNEYFLDOALDGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-methylanilinehydrochloride is a chemical compound with the molecular formula C8H11ClFNO and a molecular weight of 191.63 g/mol

Preparation Methods

The synthesis of 3-fluoro-4-methoxy-N-methylanilinehydrochloride involves several steps. One common synthetic route starts with the preparation of 3-fluoro-4-methoxyaniline, which is then subjected to methylation and subsequent hydrochloride salt formation. The reaction conditions typically involve the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

3-fluoro-4-methoxy-N-methylanilinehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-fluoro-4-methoxy-N-methylanilinehydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-methylanilinehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-fluoro-4-methoxy-N-methylanilinehydrochloride can be compared with similar compounds such as 3-fluoro-4-methoxyaniline and 4-amino-2-fluoroanisole. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Similar Compounds

  • 3-fluoro-4-methoxyaniline
  • 4-amino-2-fluoroanisole
  • 3-fluoro-p-anisidine
  • 3-fluoro-4-methoxy-phenylamine

Properties

IUPAC Name

3-fluoro-4-methoxy-N-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEYFLDOALDGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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